2,3-Dichloro-6-fluorobenzylamine
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Overview
Description
2,3-Dichloro-6-fluorobenzylamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 6 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzylamine typically involves the chlorination and fluorination of benzylamine derivatives. One common method includes the reaction of 2,3-dichlorobenzylamine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorobenzylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile or dichloromethane at room temperature.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include imines, reduced amine derivatives, and substituted benzylamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-6-fluorobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzylamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the benzene ring. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzylamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2,6-Dichlorobenzylamine: Has chlorine atoms at different positions, affecting its chemical properties and applications.
3,4-Dichlorobenzylamine: Another positional isomer with distinct chemical behavior.
Uniqueness
2,3-Dichloro-6-fluorobenzylamine is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
(2,3-dichloro-6-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOSZMSZGNUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CN)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281408 |
Source
|
Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-27-5 |
Source
|
Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886501-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-6-fluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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